5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 321526-27-6
VCID: VC1998218
InChI: InChI=1S/C13H13ClN2OS/c1-9-3-5-10(6-4-9)18-8-12-11(7-17)13(14)16(2)15-12/h3-7H,8H2,1-2H3
SMILES: CC1=CC=C(C=C1)SCC2=NN(C(=C2C=O)Cl)C
Molecular Formula: C13H13ClN2OS
Molecular Weight: 280.77 g/mol

5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde

CAS No.: 321526-27-6

Cat. No.: VC1998218

Molecular Formula: C13H13ClN2OS

Molecular Weight: 280.77 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde - 321526-27-6

Specification

CAS No. 321526-27-6
Molecular Formula C13H13ClN2OS
Molecular Weight 280.77 g/mol
IUPAC Name 5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C13H13ClN2OS/c1-9-3-5-10(6-4-9)18-8-12-11(7-17)13(14)16(2)15-12/h3-7H,8H2,1-2H3
Standard InChI Key YIVAUKVUAKSWAC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SCC2=NN(C(=C2C=O)Cl)C
Canonical SMILES CC1=CC=C(C=C1)SCC2=NN(C(=C2C=O)Cl)C

Introduction

Chemical Identity and Structure

5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde is characterized by a pyrazole core with specific functional group substitutions. The compound has a well-defined chemical identity with multiple recognized identifiers used in scientific and commercial contexts.

Basic Identifiers

The compound is formally identified through several standardized chemical identifiers as shown in Table 1.

Table 1: Primary Chemical Identifiers

Identifier TypeValue
CAS Number321526-27-6
Molecular FormulaC₁₃H₁₃ClN₂OS
Molecular Weight280.77 g/mol
IUPAC Name5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole-4-carbaldehyde
MDL NumberMFCD00794830

The compound's structure consists of a pyrazole ring system with four specific substituents: a chlorine atom at the 5-position, a methyl group at the 1-position (on nitrogen), a (4-methylphenyl)sulfanylmethyl group at the 3-position, and a carbaldehyde (CHO) group at the 4-position . This arrangement creates a molecule with multiple functional sites that contribute to its chemical reactivity and potential applications.

Structural Representation

The structural backbone of this compound features a central pyrazole ring with a specific substitution pattern. The pyrazole ring contains two adjacent nitrogen atoms, with one nitrogen (at position 1) bearing a methyl group. The 5-position of the pyrazole ring is substituted with a chlorine atom, while the 4-position contains a carbaldehyde group. The 3-position features the distinctive (4-methylphenyl)sulfanylmethyl group, which consists of a methylene bridge connecting the pyrazole ring to a sulfur atom that is further bonded to a p-tolyl (4-methylphenyl) group .

Chemical Descriptors

Several standardized chemical descriptors help identify and distinguish this compound in databases and literature:

  • InChI: InChI=1S/C13H13ClN2OS/c1-9-3-5-10(6-4-9)18-8-12-11(7-17)13(14)16(2)15-12/h3-7H,8H2,1-2H3

  • InChIKey: YIVAUKVUAKSWAC-UHFFFAOYSA-N

  • SMILES: CC1=CC=C(C=C1)SCC2=NN(C(=C2C=O)Cl)C

These descriptors provide machine-readable representations of the compound's structure, facilitating database searches and computational analyses.

Physical and Chemical Properties

Physical Properties

The physical properties of 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde determine its behavior in various environments and experimental conditions. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties

PropertyValueDetermination Method
Physical StateSolid-
ColorNot specified-
Melting Point93-95.5°CExperimental
Boiling Point428.5±45.0°CPredicted
Density1.27±0.1 g/cm³Predicted
SolubilityNot specified-

The compound has a well-defined melting point range (93-95.5°C), indicating a relatively pure crystalline substance . The high predicted boiling point (428.5±45.0°C) suggests the compound has low volatility at standard conditions, which is typical for molecules of this size and type .

Chemical Properties

The chemical properties of this compound are determined by its functional groups and their electronic characteristics:

The acidity/basicity characteristics of the compound include a predicted pKa value of -1.54±0.10, suggesting limited basic character . This property influences the compound's behavior in various solvent systems and potential reactivity under different pH conditions.

Related Compounds

Several structurally related pyrazole derivatives have been identified in the search results, providing context for understanding the broader family of compounds to which 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde belongs.

Structural Analogs

Table 4: Related Pyrazole Derivatives

Compound NameCAS NumberDistinguishing Features
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde883-38-5Contains a direct phenyl group at position 3 instead of a (4-methylphenyl)sulfanylmethyl group
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amineNot specifiedContains a trifluoromethyl group at position 3 and an amine group at position 4 instead of a carbaldehyde
5-Chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde318234-26-3Similar to the target compound but with an unsubstituted phenyl ring instead of a 4-methylphenyl group
5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde350997-70-5Has a different substitution pattern with the methyl group at position 3 and the 4-methylphenyl group directly attached to nitrogen

These structural analogs share the core pyrazole ring system but differ in the nature and position of substituents, potentially leading to differences in physical properties, chemical reactivity, and biological activities.

Future Research Directions

Given the structural features and potential applications of 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde, several promising research directions can be identified:

Structure-Activity Relationship Studies

Systematic modification of the compound's structural elements could provide valuable insights into the role of specific functional groups in determining biological activities. Potential modifications include:

  • Variation of the substituent at the 5-position (replacing chlorine with other halogens or functional groups)

  • Modification of the sulfanyl linkage (oxidation to sulfoxide or sulfone)

  • Exploration of different aryl groups in place of the 4-methylphenyl moiety

  • Transformation of the carbaldehyde group to other functional groups

Synthetic Methodology Development

Development of efficient and scalable synthetic routes for this compound and its analogs would facilitate further research and potential applications. Areas for investigation include:

  • One-pot synthesis approaches

  • Green chemistry methodologies with reduced environmental impact

  • Stereoselective synthesis methods where applicable

  • Catalyst optimization for key transformation steps

Expanded Application Exploration

The unique combination of functional groups in this compound warrants investigation into diverse application areas:

  • Comprehensive biological activity screening

  • Coordination chemistry studies

  • Materials science applications

  • Use as a building block in complex molecule synthesis

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